molecular formula C13H10ClFN2O3 B2606388 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 478803-85-9

4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B2606388
CAS RN: 478803-85-9
M. Wt: 296.68
InChI Key: PPFMJQFZMNYHOC-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid, also known as CFMP, is a chemical compound that has been studied extensively for its potential use in scientific research. CFMP has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Scientific Research Applications

4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid has been studied extensively for its potential use in scientific research. One of the primary applications of 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid is in the study of protein-protein interactions. 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid has been found to be a useful tool for identifying and characterizing protein-protein interactions, particularly those involving transcription factors. 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid has also been used in the study of kinase activity and the identification of kinase inhibitors.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid has been found to bind to the hydrophobic pocket of certain transcription factors, preventing them from interacting with other proteins. This inhibition of protein-protein interactions can have a range of downstream effects, including changes in gene expression and cellular signaling pathways.
Biochemical and Physiological Effects:
4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid has been found to have a range of biochemical and physiological effects. In addition to its role in the inhibition of protein-protein interactions, 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid has also been found to have anti-cancer properties and may be useful in the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid has a number of advantages as a research tool. It is a highly specific inhibitor of protein-protein interactions, making it a useful tool for studying these interactions in a variety of contexts. 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid is also relatively easy to synthesize, making it accessible to a wide range of researchers. However, there are also limitations to the use of 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid in lab experiments. Its mechanism of action is not fully understood, and its effects on cellular signaling pathways are complex and not well characterized.

Future Directions

There are a number of future directions for research on 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid. One area of interest is the development of new 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid analogues with improved specificity and potency. Another area of interest is the identification of new protein-protein interactions that can be targeted with 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid. Finally, there is a need for further research into the biochemical and physiological effects of 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid, particularly in the context of inflammatory diseases and cancer.

Synthesis Methods

The synthesis of 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid involves a multi-step process that begins with the reaction of 4-chloro-2-fluoroaniline with ethyl 2-oxo-4-phenylbutyrate to form 4-chloro-2-fluoro-N-(2-oxo-4-phenylbutyl)aniline. This intermediate is then reacted with methyl isocyanate to form 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid. The synthesis of 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.

properties

IUPAC Name

4-[(4-chloro-2-fluorobenzoyl)amino]-1-methylpyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O3/c1-17-6-8(5-11(17)13(19)20)16-12(18)9-3-2-7(14)4-10(9)15/h2-6H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFMJQFZMNYHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid

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